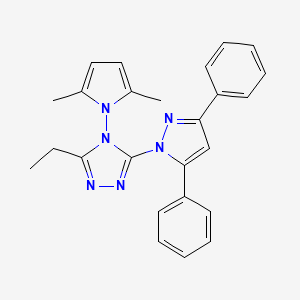![molecular formula C26H21N3O3 B11511926 10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B11511926.png)
10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione typically involves multiple steps:
Formation of the Core Structure: The initial step often involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of condensation and cycloaddition reactions.
Functional Group Introduction: Subsequent steps involve the introduction of the 4-methoxyphenyl and phenyl groups. This is typically done through electrophilic aromatic substitution reactions.
Final Cyclization and Purification: The final step involves the cyclization to form the triazatetracyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale purification methods such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its tetracyclic structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new drugs.
Industry
In industrial applications, the compound is studied for its potential use in the development of new materials, such as polymers or coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- 13-tert-butyl-10-methyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of 10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[77002,7011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-13-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C26H21N3O3/c1-32-18-13-11-16(12-14-18)24-23-20(19-9-5-6-10-21(19)27-23)15-22-25(30)28(26(31)29(22)24)17-7-3-2-4-8-17/h2-14,22,24,27H,15H2,1H3 |
InChI Key |
RRNYXZXVIKHUQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC4N2C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorophenyl)methyl]isoquinolin-2-ium](/img/structure/B11511862.png)
![N-cyclohexyl-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11511863.png)
![3-ethyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11511870.png)
![13-(methoxymethyl)-5-(4-methoxyphenyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11511875.png)
![3-(3-Methoxyphenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11511877.png)
![N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11511888.png)
![2,2,2-trifluoro-N-[1-(2-furoyloxy)-2,2,6,6-tetramethylpiperidin-4-yl]acetamide](/img/structure/B11511896.png)
![1-(Adamantan-1-YL)-4-[5-(4-chlorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-2-carbonyl]piperazine](/img/structure/B11511899.png)


![Methyl (4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetate](/img/structure/B11511917.png)
![7-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11511921.png)
![Ethyl 3-{[(3-ethoxy-4-methoxyphenyl)methyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11511934.png)
![N-benzyl-1-[(2-hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11511938.png)
